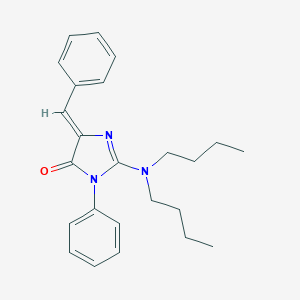
5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one, also known as BBAPI, is a compound that has gained significant attention in the scientific community due to its potential applications as a therapeutic agent. This compound belongs to the imidazoline family and has been shown to exhibit a range of biological activities, including antihypertensive, antidiabetic, and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is not fully understood, but it is believed to involve the activation of imidazoline receptors. These receptors are present in several tissues, including the brain, liver, and kidney, and are involved in the regulation of various physiological processes. 5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has been shown to bind to these receptors and modulate their activity, leading to the observed biological effects.
Biochemical and Physiological Effects
5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has been shown to exhibit a range of biochemical and physiological effects, including antihypertensive, antidiabetic, and anti-inflammatory effects. It has been shown to reduce blood pressure in animal models of hypertension by activating imidazoline receptors. 5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has also been shown to improve insulin sensitivity and reduce glucose levels in animal models of diabetes. In addition, it has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is its ability to activate imidazoline receptors, which are involved in the regulation of several physiological processes. This makes it a promising candidate for the development of therapeutic agents for the treatment of hypertension, diabetes, and other diseases. However, one of the limitations of 5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is its relatively low potency compared to other imidazoline compounds. This may limit its effectiveness as a therapeutic agent and may require higher doses to achieve the desired effects.
Orientations Futures
There are several future directions for the study of 5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one. One area of research is the optimization of the synthesis method to improve the yield and purity of the product. Another area of research is the development of more potent analogs of 5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one that can activate imidazoline receptors with greater efficacy. Additionally, the potential applications of 5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one in the treatment of other diseases, such as cancer and neurodegenerative disorders, should be explored.
Méthodes De Synthèse
The synthesis of 5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves the reaction of 2-(dibutylamino) ethanamine with benzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then subjected to a cyclization reaction with phenylglyoxal to yield 5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one. The synthesis of this compound has been reported in several studies, and various modifications to the reaction conditions have been explored to optimize the yield and purity of the product.
Applications De Recherche Scientifique
5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has been extensively studied for its potential applications in the field of medicine. Several studies have reported its antihypertensive effects, which are attributed to its ability to activate imidazoline receptors. These receptors are involved in the regulation of blood pressure and have been shown to play a role in the pathogenesis of hypertension. 5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has also been shown to exhibit antidiabetic effects by improving insulin sensitivity and reducing glucose levels in animal models.
Propriétés
Formule moléculaire |
C24H29N3O |
|---|---|
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
(5Z)-5-benzylidene-2-(dibutylamino)-3-phenylimidazol-4-one |
InChI |
InChI=1S/C24H29N3O/c1-3-5-17-26(18-6-4-2)24-25-22(19-20-13-9-7-10-14-20)23(28)27(24)21-15-11-8-12-16-21/h7-16,19H,3-6,17-18H2,1-2H3/b22-19- |
Clé InChI |
WRMIOJYEYIDLQB-QOCHGBHMSA-N |
SMILES isomérique |
CCCCN(CCCC)C1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC=CC=C3 |
SMILES |
CCCCN(CCCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=CC=C3 |
SMILES canonique |
CCCCN(CCCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B295837.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B295838.png)
![4-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B295840.png)
![5-imino-2-isopropyl-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295842.png)
![5-imino-6-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295843.png)
![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295845.png)
![5-imino-2-isopropyl-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295846.png)
![5-imino-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295847.png)
![6-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295848.png)
![6-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295849.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295851.png)
![6-((Z)-1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)-5-imino-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295854.png)
![6-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295857.png)
![2-heptyl-5-imino-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295858.png)